molecular formula C27H26N2O3 B5162114 N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide

N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide

Cat. No.: B5162114
M. Wt: 426.5 g/mol
InChI Key: JZMVQZUBNVATRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide, commonly known as MDL-100,907, is a chemical compound that belongs to the class of selective dopamine D4 receptor antagonists. It was first synthesized in 1993 by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

MDL-100,907 works by blocking the dopamine D4 receptor, which is believed to play a role in the regulation of mood, motivation, and cognition. By blocking this receptor, MDL-100,907 may help to alleviate the symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDL-100,907 are not fully understood. However, studies have shown that it can modulate the activity of the dopamine D4 receptor, which may affect the release of neurotransmitters and the activity of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MDL-100,907 in lab experiments is its high affinity and selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of using MDL-100,907 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MDL-100,907. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide. Another area of interest is its potential use as a tool for studying the role of the dopamine D4 receptor in these disorders. Additionally, future research could focus on developing more efficient synthesis methods for MDL-100,907 and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of MDL-100,907 involves a multistep process that starts with the reaction of 2-methoxyphenyl magnesium bromide with cyclohexanone to form the intermediate cyclohexenyl ketone. This intermediate is then reacted with N,N-diphenylurea in the presence of a Lewis acid catalyst to form the final product, MDL-100,907. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

MDL-100,907 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide. It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.

Properties

IUPAC Name

1-N-(2-methoxyphenyl)-2-N,2-N-diphenylcyclohex-4-ene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c1-32-25-19-11-10-18-24(25)28-26(30)22-16-8-9-17-23(22)27(31)29(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-15,18-19,22-23H,16-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMVQZUBNVATRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.